molecular formula C10H16N2O2 B14873765 (5-(4-Methylpiperazin-1-yl)furan-2-yl)methanol

(5-(4-Methylpiperazin-1-yl)furan-2-yl)methanol

Cat. No.: B14873765
M. Wt: 196.25 g/mol
InChI Key: ULOYGHOMYNTOJV-UHFFFAOYSA-N
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Description

(5-(4-Methylpiperazin-1-yl)furan-2-yl)methanol is a chemical compound that features a furan ring substituted with a methanol group and a 4-methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Methylpiperazin-1-yl)furan-2-yl)methanol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methanol Group: The methanol group can be introduced via a hydroxymethylation reaction, where formaldehyde and a suitable catalyst are used.

    Attachment of the 4-Methylpiperazine Moiety: This step involves the nucleophilic substitution reaction where 4-methylpiperazine is reacted with the furan derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Methylpiperazin-1-yl)furan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The furan ring and piperazine moiety can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted piperazines.

Scientific Research Applications

(5-(4-Methylpiperazin-1-yl)furan-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(4-Methylpiperazin-1-yl)furan-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and piperazine moiety can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-(4-Methylpiperazin-1-yl)thiophene-2-yl)methanol: Similar structure with a thiophene ring instead of a furan ring.

    (5-(4-Methylpiperazin-1-yl)pyridine-2-yl)methanol: Contains a pyridine ring instead of a furan ring.

Uniqueness

(5-(4-Methylpiperazin-1-yl)furan-2-yl)methanol is unique due to the presence of both a furan ring and a 4-methylpiperazine moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

[5-(4-methylpiperazin-1-yl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-11-4-6-12(7-5-11)10-3-2-9(8-13)14-10/h2-3,13H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOYGHOMYNTOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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